2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide
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Overview
Description
2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide is a heterocyclic compound that contains a thiazole ring fused with a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide typically involves the reaction of 2-chloroacetamide with a naphtho[1,2-d][1,3]thiazole derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed under mild to moderate conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is employed in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide: can be compared with other thiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. These properties can influence its biological activity and make it a valuable compound for various applications .
Properties
CAS No. |
917562-34-6 |
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Molecular Formula |
C13H11ClN2OS |
Molecular Weight |
278.76 g/mol |
IUPAC Name |
2-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H11ClN2OS/c14-7-11(17)15-13-16-12-9-4-2-1-3-8(9)5-6-10(12)18-13/h1-4H,5-7H2,(H,15,16,17) |
InChI Key |
GLDTTYASZNAWDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCl |
Purity |
95 |
Origin of Product |
United States |
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